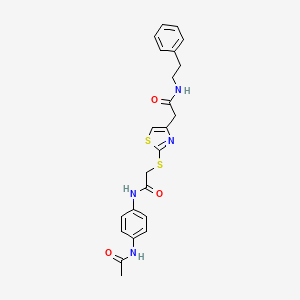

N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S2/c1-16(28)25-18-7-9-19(10-8-18)26-22(30)15-32-23-27-20(14-31-23)13-21(29)24-12-11-17-5-3-2-4-6-17/h2-10,14H,11-13,15H2,1H3,(H,24,29)(H,25,28)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYAGUPEYYDIJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide (CAS Number: 953983-66-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The compound's molecular formula is , with a molecular weight of 468.6 g/mol. Its structure includes a thiazole ring and an acetamide moiety, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 468.6 g/mol |

| CAS Number | 953983-66-9 |

Biological Activity Overview

Research indicates that compounds containing thiazole and acetamide groups exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Studies have shown that thiazole derivatives possess significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

The MIC values indicate that the compound exhibits potent activity against these bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Recent investigations into the anticancer properties of related thiazole compounds have shown promising results. For instance, certain derivatives have demonstrated the ability to inhibit tumor growth in various cancer cell lines.

Case Study: Tumor Growth Inhibition

In a study involving xenograft models with U-87 MG glioblastoma cells, compounds similar to this compound exhibited significant tumor growth inhibition . These findings highlight the potential for further development in cancer therapeutics.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell signaling pathways, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and acetamide structures often display potent antimicrobial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented, demonstrating the compound's effectiveness:

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide could serve as a potential antimicrobial agent against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Compounds similar to this compound have demonstrated significant tumor growth inhibition in xenograft models.

Case Study: Tumor Growth Inhibition

In a study involving U-87 MG glioblastoma cells, derivatives of this compound exhibited substantial inhibition of tumor growth. The mechanism is believed to involve interaction with cellular targets that regulate cell signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Strategies : High-yielding routes (>85%) often involve nucleophilic substitution or cyclocondensation, as seen in and . Lower yields (e.g., 53% in ) arise from steric hindrance or competing side reactions.

- Structure-Property Relationships: Melting Points: Increase with aromaticity and hydrogen-bonding capacity (e.g., sulfonamide in ) .

Q & A

Basic Question: What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or DMF at 80–100°C .

Acylation : Reaction of the thiazole intermediate with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the thioacetamide moiety .

Phenethylamine Conjugation : Coupling the intermediate with phenethylamine via nucleophilic substitution, requiring anhydrous conditions and a catalyst like EDCI/HOBt .

Critical Conditions :

- Solvent choice (DMF for acylation, dichloromethane for coupling).

- Temperature control (±2°C) to avoid side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Advanced Question: How can structure-activity relationships (SAR) be systematically investigated for this compound’s anticancer potential?

Methodological Answer:

SAR studies should focus on:

- Functional Group Modifications : Compare bioactivity when altering the acetamidophenyl group (e.g., replacing with fluorophenyl or methyl groups) .

- Thiazole Core Variations : Test analogs with oxadiazole or pyrimidine substitutions to assess heterocycle-dependent activity .

- Phenethylamino Side Chain : Evaluate chain length and substituent effects on target binding (e.g., enzyme inhibition assays) .

Example SAR Table (Hypothetical Data Based on ):

| Substituent Modification | Biological Activity (IC₅₀, μM) | Target Enzyme Affinity (ΔG, kcal/mol) |

|---|---|---|

| -NHCOCH₃ (Parent) | 12.3 ± 1.2 | -8.9 |

| -NO₂ | 8.5 ± 0.7 | -10.2 |

| -OCH₃ | 15.6 ± 2.1 | -7.4 |

Basic Question: Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Confirm acetamidophenyl protons (δ 7.2–7.8 ppm) and thiazole carbons (δ 160–170 ppm) .

- HRMS : Verify molecular ion peak ([M+H]⁺) with <5 ppm error .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and thioamide bands (C-S at ~650 cm⁻¹) .

Data Priority : - Purity (>95% via HPLC, retention time consistency).

- Melting point (e.g., 210–215°C, indicating crystalline stability) .

Advanced Question: How can contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) be resolved for structural analogs?

Methodological Answer:

- Comparative Assays : Test the same compound in parallel assays (e.g., MTT for cytotoxicity vs. broth microdilution for antimicrobial activity) .

- Structural Analysis : Use X-ray crystallography or DFT calculations to identify conformational differences affecting target selectivity .

- Dose-Response Studies : Determine if activity discrepancies arise from concentration-dependent effects (e.g., apoptosis vs. necrosis thresholds) .

Basic Question: What stability considerations are critical for storing and handling this compound?

Methodological Answer:

- Storage : -20°C under argon to prevent oxidation of thioether groups .

- Solubility : DMSO for in vitro studies (≥10 mM stock), avoid aqueous buffers with pH >8 to prevent hydrolysis .

- Light Sensitivity : Use amber vials to protect the thiazole ring from UV degradation .

Advanced Question: What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀, Ki) using fluorogenic substrates .

- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like EGFR or COX-2 .

- Pull-Down Assays : Immobilize the compound on beads to identify interacting proteins from cell lysates .

Advanced Question: How can computational modeling guide the optimization of pharmacokinetic properties (e.g., bioavailability)?

Methodological Answer:

- QSAR Models : Corrogate logP values (target 2–3) with thiazole substituents to enhance membrane permeability .

- ADMET Prediction : Use SwissADME to optimize metabolic stability (e.g., reduce CYP3A4 liability) .

- Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₂NH₂) without compromising target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.